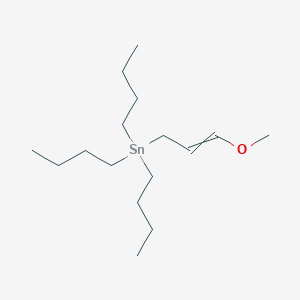
Tributyl(3-methoxyprop-2-EN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(3-methoxyprop-2-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-methoxyprop-2-en-1-yl group. Organotin compounds, including this compound, are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(3-methoxyprop-2-en-1-yl)stannane can be synthesized through a multi-step process involving the reaction of tributyltin hydride with appropriate alkenyl or alkynyl precursors. One common method involves the reaction of tributyltin hydride with 3-methoxyprop-2-en-1-yl halides under radical conditions, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(3-methoxyprop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Cyclization: It can be used in intramolecular radical cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators like AIBN, reducing agents such as lithium aluminium hydride, and various halides and alkenes. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions yield hydrocarbons, while cyclization reactions produce cyclic compounds .
Applications De Recherche Scientifique
Tributyl(3-methoxyprop-2-en-1-yl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated reactions.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where its unique reactivity can be harnessed to create novel drug candidates.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable tin-carbon bonds.
Mécanisme D'action
The mechanism of action of tributyl(3-methoxyprop-2-en-1-yl)stannane involves the formation of tin-centered radicals, which can then participate in various radical-mediated reactions. The tin atom’s affinity for sulfur and other heteroatoms allows it to facilitate reactions such as the Barton-McCombie deoxygenation and radical cyclization . The molecular targets and pathways involved in these reactions are primarily determined by the specific substrates and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: A widely used organotin hydride with similar reactivity but without the 3-methoxyprop-2-en-1-yl group.
Triphenyltin Hydride: Another organotin hydride with phenyl groups instead of butyl groups, offering different reactivity and selectivity.
Tributyltin Chloride: A related compound used in similar applications but with a chloride substituent instead of the hydride.
Uniqueness
Tributyl(3-methoxyprop-2-en-1-yl)stannane is unique due to the presence of the 3-methoxyprop-2-en-1-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Propriétés
Numéro CAS |
110388-16-4 |
|---|---|
Formule moléculaire |
C16H34OSn |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
tributyl(3-methoxyprop-2-enyl)stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h3-4H,1H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
OQKMZJIJCPFOMV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


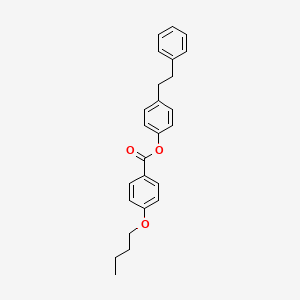

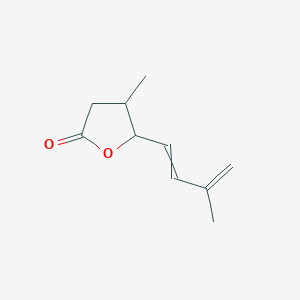
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)

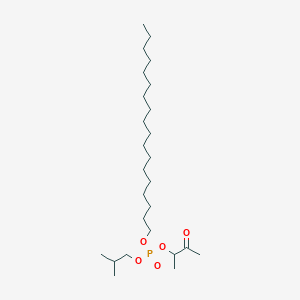
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
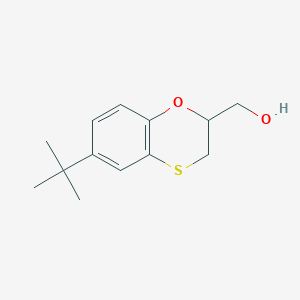
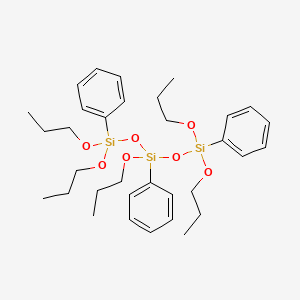



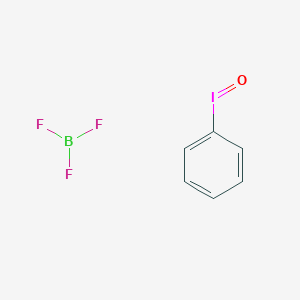
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
